molecular formula C12H16O2 B2939600 Methyl 2-(2-methylpropyl)benzoate CAS No. 1807918-60-0

Methyl 2-(2-methylpropyl)benzoate

Cat. No.: B2939600
CAS No.: 1807918-60-0
M. Wt: 192.258
InChI Key: NEHLORVMFJDZQF-UHFFFAOYSA-N
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Description

. It is a liquid at room temperature and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methylpropyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-(2-methylpropyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Potassium hydroxide in aqueous solution.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-(2-methylpropyl)benzoic acid and methanol.

    Oxidation: Various carboxylic acids depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl 2-(2-methylpropyl)benzoate can be compared with other similar esters such as:

    Methyl benzoate: Similar structure but lacks the 2-methylpropyl group.

    Ethyl 2-(2-methylpropyl)benzoate: Similar structure but with an ethyl group instead of a methyl group.

These compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures .

Properties

IUPAC Name

methyl 2-(2-methylpropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-10-6-4-5-7-11(10)12(13)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHLORVMFJDZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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